3-Amino-N-(2-fluoro-ethyl)-benzamide
Description
3-Amino-N-(2-fluoro-ethyl)-benzamide is a benzamide derivative characterized by a 3-aminobenzamide core substituted with a 2-fluoroethyl group at the amide nitrogen. This structural motif confers unique physicochemical properties, such as enhanced solubility and bioavailability, compared to unsubstituted benzamides. The fluorine atom in the 2-fluoroethyl group may influence metabolic stability and binding interactions due to its electronegativity and small atomic radius .
Properties
IUPAC Name |
3-amino-N-(2-fluoroethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O/c10-4-5-12-9(13)7-2-1-3-8(11)6-7/h1-3,6H,4-5,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNGNSHCZDOWEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NCCF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2-fluoro-ethyl)-benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available benzamide and 2-fluoroethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Procedure: Benzamide is reacted with 2-fluoroethylamine under anhydrous conditions, typically in a solvent like dichloromethane (DCM) at room temperature. The reaction mixture is stirred for several hours until the formation of the desired product is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods, such as:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Optimization of Reaction Parameters: Fine-tuning temperature, pressure, and solvent systems to maximize production rates and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(2-fluoro-ethyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols in the presence of suitable solvents and catalysts.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Primary and secondary amines.
Substitution Products: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
3-Amino-N-(2-fluoro-ethyl)-benzamide features an amino group and a benzamide structure, which are crucial for its biological interactions. The presence of the fluorinated ethyl group enhances its chemical reactivity and potential bioactivity.
Scientific Research Applications
The compound exhibits a range of applications across different scientific domains:
1. Medicinal Chemistry
- Potential Drug Candidate : Due to its structural features, this compound is being explored as a potential drug candidate. Its pharmacological properties suggest possible interactions with various biological targets, making it valuable in drug discovery efforts .
- Antimicrobial Activity : Research indicates that derivatives of this compound can effectively target bacterial enzymes, leading to antibacterial effects similar to traditional sulfonamides. For instance, studies have shown its efficacy against Gram-positive bacteria such as Staphylococcus aureus .
2. Chemical Synthesis
- Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of other organic compounds. Its unique functional groups allow for diverse chemical transformations .
- Reagent in Chemical Reactions : It is utilized as a reagent in various chemical reactions, contributing to the development of new synthetic methodologies .
3. Biological Research
- Enzyme Inhibition Studies : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, such as lipoprotein-associated phospholipase A2 (Lp-PLA2), which is implicated in cardiovascular diseases. Molecular docking studies suggest significant binding affinity to the active site of Lp-PLA2 .
- Antiarrhythmic Potential : Its structural similarity to known antiarrhythmic drugs suggests that it may modulate cardiac ion channels, influencing heart rhythm and providing a basis for developing new antiarrhythmic agents .
Data Table: Applications Summary
| Application Area | Description | Examples/Notes |
|---|---|---|
| Medicinal Chemistry | Potential drug candidate with pharmacological properties | Antimicrobial activity against Staphylococcus aureus |
| Chemical Synthesis | Intermediate for organic synthesis and reagent for reactions | Used in the synthesis of various organic compounds |
| Biological Research | Enzyme inhibition and antiarrhythmic potential | Inhibits Lp-PLA2; modulates cardiac ion channels |
Case Studies
-
Antimicrobial Efficacy Study
- A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against S. aureus and other Gram-positive bacteria. The minimal inhibitory concentration (MIC) values were comparable to those of established antibiotics, highlighting its potential as an alternative therapeutic agent .
-
Enzyme Interaction Analysis
- Molecular docking studies revealed that this compound binds effectively to the active site of Lp-PLA2, suggesting its role as a therapeutic agent for cardiovascular diseases. The binding affinity was quantified using computational methods, indicating strong interactions that warrant further investigation .
Mechanism of Action
The mechanism by which 3-Amino-N-(2-fluoro-ethyl)-benzamide exerts its effects depends on its interaction with molecular targets. For instance:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Key Observations :
- Fluorine vs.
- Aromatic vs. Heterocyclic Substitutions : Thiadiazole-sulfonamide derivatives () exhibit higher molecular weights and polar surface areas, favoring solubility but possibly reducing membrane permeability compared to alkyl-substituted analogs.
Biological Activity
3-Amino-N-(2-fluoro-ethyl)-benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the benzamide class of compounds, characterized by an amine group and a fluorinated ethyl side chain. The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and metabolic stability, potentially affecting its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is believed to act by:
- Inhibition of Enzymatic Activity : The compound may bind to the active sites of specific enzymes, modulating their activity and influencing various biochemical pathways .
- Receptor Modulation : It may interact with neurotransmitter receptors, which could have implications for neurological conditions .
Antimicrobial Activity
Research has shown that benzamide derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound possess inhibitory effects against various bacterial strains. The following table summarizes some findings related to antimicrobial activities:
| Compound | Target Organism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| This compound | Bacillus subtilis | 15 | 50 µg/mL |
| Escherichia coli | 12 | 75 µg/mL | |
| Candida albicans | 14 | 100 µg/mL |
These results indicate that the compound has moderate antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Benzamides have been investigated for their potential as histone deacetylase inhibitors (HDACi), which are important in cancer therapy. The compound's structural features suggest it may also inhibit HDACs, leading to anti-proliferative effects on cancer cell lines. A study evaluated several benzamide derivatives for their cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15.5 |
| MDA-MB-231 | 18.0 | |
| K562 | 12.4 |
The IC50 values indicate that this compound exhibits promising anticancer activity, warranting further investigation into its mechanism and efficacy in vivo .
Structure-Activity Relationships (SAR)
The SAR studies highlight that modifications on the benzamide structure can significantly influence biological activity. For example, the introduction of a fluorine atom at the ethyl position enhances the compound's potency against certain targets compared to non-fluorinated analogs . This suggests that fluorination plays a critical role in optimizing the biological profile of benzamide derivatives.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that derivatives of benzamides with similar structures showed effective inhibition against Staphylococcus aureus and Candida albicans, indicating potential applications in treating infections .
- Cancer Treatment Potential : Another investigation into HDAC inhibitors revealed that certain benzamide derivatives exhibited significant anti-proliferative effects on breast cancer cell lines, suggesting a pathway for developing new cancer therapies based on this scaffold .
- Neuropharmacological Applications : Research into related compounds has shown promise in modulating neurotransmitter systems, which could lead to developments in treating neurological disorders such as depression or anxiety .
Q & A
Q. What are the standard synthetic routes for 3-Amino-N-(2-fluoro-ethyl)-benzamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling 3-aminobenzoic acid derivatives with 2-fluoroethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt). Optimization includes varying solvents (DCM or DMF), temperature (0–25°C), and stoichiometry. For example, using DIEA as a base in DCM at 0°C improves yield by minimizing side reactions . Post-synthesis, purification via HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity. Monitor reaction progress with LC-MS for intermediate tracking.
Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
- Methodology :
- NMR : H NMR (DMSO-d6) shows characteristic peaks: δ 8.0–8.2 ppm (amide NH), δ 4.5–4.7 ppm (CH2F), and δ 6.8–7.5 ppm (aromatic protons). F NMR at δ -220 ppm confirms fluorine incorporation .
- Mass Spectrometry : ESI-MS ([M+H]+) at m/z 223.1 matches the molecular formula C9H11FN2O. Isotopic patterns validate halogen presence .
- HPLC : Retention time consistency under gradient elution (e.g., 60:40 acetonitrile/water) ensures purity.
Advanced Research Questions
Q. How can researchers assess the biological activity of this compound against parasitic or microbial targets?
- Methodology :
- In vitro assays : Use Trypanosoma brucei cultures (IC50 determination via Alamar Blue assay) . For antibacterial activity, perform MIC tests against S. aureus and E. coli using broth microdilution .
- Cell proliferation : Treat cancer cell lines (e.g., KMS-11) and measure viability via MTT or CellTiter assays at 24–96 hours post-treatment .
Q. What computational strategies predict the compound’s binding affinity to target enzymes?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with Trypanosoma brucei phosphodiesterase (PDB: 2XAK). Focus on fluorine’s electronegativity stabilizing hydrogen bonds .
- MD simulations : GROMACS-based 100-ns trajectories assess stability of ligand-enzyme complexes in physiological conditions.
Q. How can conflicting solubility data across studies be resolved?
- Methodology :
- Solvent screening : Test solubility in DMSO, PBS (pH 7.4), and ethanol using nephelometry. For example, DMSO solubility >50 mg/mL vs. <1 mg/mL in PBS due to ionization .
- pH-dependent studies : Measure LogD (octanol/water) at pH 5.5 and 7.4 to correlate with bioavailability. Use shake-flask methods with HPLC quantification .
Q. What role does the fluorine substituent play in the compound’s electronic and steric properties?
- Methodology :
- X-ray crystallography : Resolve crystal structures (e.g., P21/c space group) to analyze C-F bond length (1.34 Å) and dihedral angles impacting conformation .
- DFT calculations : Gaussian09 computes electrostatic potential maps, showing fluorine’s electron-withdrawing effect on the benzamide ring .
Key Considerations for Researchers
- Contradiction Analysis : Discrepancies in biological activity may arise from assay conditions (e.g., serum concentration in cell culture) or impurity profiles. Always cross-validate with orthogonal methods (e.g., SPR for binding affinity).
- Safety : Handle with PPE due to acute oral toxicity (LD50: 300 mg/kg in rats) and respiratory irritation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
